molecular formula C10H13Cl2NO4S2 B2725839 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 954262-82-9

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No. B2725839
CAS RN: 954262-82-9
M. Wt: 346.24
InChI Key: SKKHYTKNCZQJJY-UHFFFAOYSA-N
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Description

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 954262-82-9 . Its IUPAC name is 2-chloro-5-[(diethylamino)sulfonyl]benzenesulfonyl chloride . The molecular weight of this compound is 346.25 .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as this compound, can be achieved via chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification without chromatography .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13Cl2NO4S2/c1-3-13(4-2)19(16,17)8-5-6-9(11)10(7-8)18(12,14)15/h5-7H,3-4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Sulfonyl Chlorides

Sulfonyl chlorides are synthesized via the aqueous chlorination of aryl methoxymethyl sulfides, presenting a facile method for producing various functionalized sulfides. This process highlights the utility of sulfonyl chlorides in synthetic chemistry, allowing for the easy preparation of benzenesulfonyl and arylmethanesulfonyl chlorides in excellent yields. The method demonstrates the importance of 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride in the synthesis of complex organic molecules and dendritic structures, providing a foundational approach for further chemical advancements (Kim, Ko, & Kim, 1992).

Facilitated Friedel-Crafts Sulfonylation

The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a reaction medium and Lewis acid catalyst for Friedel-Crafts sulfonylation reaction underpins another significant application. This method showcases the enhanced reactivity and almost quantitative yields of diaryl sulfones from benzene and substituted benzenes with sulfonyl chlorides. The study underscores the impact of Lewis acidity on conversion rates and provides mechanistic insights into the sulfonylation reaction, emphasizing the role of this compound in advancing sulfonylation techniques (Nara, Harjani, & Salunkhe, 2001).

Advancements in Polycondensation Techniques

Polysulfonamides, prepared through interfacial polycondensation, showcase a direct application of disulfonyl chlorides. This method facilitates the rapid formation of high molecular weight polymers at room temperature, leveraging the reactivity of sulfonyl chlorides for creating polymers with potential applications in various industries. The process emphasizes the significance of precise reaction conditions and the purity of reactants, indicating the crucial role of sulfonyl chlorides like this compound in polymer science (Sundet, Murphey, & Speck, 1959).

Novel Catalysts for Organic Syntheses

The ionic liquid 1,3-disulfonic acid benzimidazolium chloride, synthesized from sulfonyl chloride derivatives, represents a novel and efficient catalyst for the synthesis of tetrahydropyridine under solvent-free conditions. This application underscores the versatility of sulfonyl chlorides in catalyzing organic reactions, demonstrating their capacity to facilitate green chemistry processes by offering a recyclable and environmentally friendly catalytic system. The approach highlights the expanding role of sulfonyl chlorides in developing sustainable chemical syntheses (Abbasi, 2015).

properties

IUPAC Name

2-chloro-5-(diethylsulfamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO4S2/c1-3-13(4-2)19(16,17)8-5-6-9(11)10(7-8)18(12,14)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKHYTKNCZQJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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